![B1578751 Beta-Amyloid (22-40)](/img/new.no-structure.jpg)
Beta-Amyloid (22-40)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Beta-Amyloid (22-40) is a useful research compound. Molecular weight is 1815.1. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (22-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (22-40) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomarker Development
Plasma Aβ42/Aβ40 Ratio
The ratio of plasma Aβ42 to Aβ40 has emerged as a significant biomarker for predicting amyloid PET status in individuals at risk for AD. Studies have demonstrated that lower plasma Aβ42/Aβ40 ratios correlate with higher amyloid burden as measured by PET imaging. For instance, a study found that the plasma Aβ42/Aβ40 ratio was significantly reduced in amyloid-PET-positive participants, indicating its potential utility in screening for AD risk .
Performance Across Assays
Recent investigations have compared various assays measuring plasma Aβ42/Aβ40, revealing that mass spectrometry-based methods provide superior accuracy in detecting brain Aβ pathology compared to traditional immunoassays . This suggests that the choice of assay can significantly influence diagnostic outcomes.
Assay Type | AUC Performance | Comments |
---|---|---|
Mass Spectrometry | High (0.87 - 0.91) | Better discriminative accuracy for AD |
Immunoassays | Moderate (0.69 - 0.84) | Less reliable for early detection |
Therapeutic Targeting
Understanding Amyloid Pathogenesis
Aβ peptides, especially Aβ(22-40), are implicated in the pathogenesis of AD. Research indicates that while Aβ42 is primarily responsible for amyloid plaque formation, Aβ40 plays a role in modulating the aggregation process and may influence the toxicity associated with amyloid accumulation .
Therapeutic Interventions
The focus on targeting Aβ has led to numerous clinical trials aimed at reducing amyloid burden in patients with mild cognitive impairment or early-stage AD. For example, therapies aimed at decreasing Aβ levels or preventing its aggregation have shown promise in preclinical models . However, the efficacy of such treatments has been variable, prompting ongoing investigations into the mechanisms of action and optimal patient selection .
Case Studies and Clinical Implications
Several studies have illustrated the clinical relevance of Aβ(22-40) in understanding disease progression and treatment responses:
-
Case Study: Plasma Biomarkers and Cognitive Decline
In a cohort study involving participants with varying degrees of cognitive impairment, researchers found that lower plasma Aβ42/Aβ40 ratios were predictive of faster cognitive decline over time . This highlights the potential for using these biomarkers not only for diagnosis but also for monitoring disease progression. -
Longitudinal Studies on Biomarker Reliability
The Australian Imaging, Biomarkers and Lifestyle (AIBL) study provided Class II evidence supporting the use of plasma Aβ ratios as reliable indicators of amyloid burden over multiple time points . This longitudinal data reinforces the importance of monitoring these biomarkers in clinical settings.
Properties
Molecular Weight |
1815.1 |
---|---|
sequence |
EDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.